1-(3-Isobutoxy-4-methylphenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-methyl-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-7-12(11(4)14)6-5-10(13)3/h5-7,9H,8H2,1-4H3 |
InChI Key |
JSJYCWQPKOFAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)OCC(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 3 Isobutoxy 4 Methylphenyl Ethanone and Its Analogues
Reactions of the Carbonyl Group
The ketone's carbonyl group is a primary site for nucleophilic addition and condensation reactions, and it can also undergo both reduction and oxidation.
Formation of Oxime Derivatives and Their Ethers
The carbonyl group of acetophenones readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. misuratau.edu.lyrepec.org This reaction is a standard method for the protection or derivatization of ketones. misuratau.edu.ly For 1-(3-Isobutoxy-4-methylphenyl)ethanone, the reaction with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521), would yield the corresponding oxime. repec.orgarpgweb.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. ncert.nic.in
The resulting oximes can exist as a mixture of (E) and (Z) geometric isomers. misuratau.edu.lyrepec.org Further reaction of the oxime with alkylating or acylating agents, such as acid chlorides, can produce oxime ethers or esters, which are important intermediates in the synthesis of various heterocyclic compounds. arpgweb.com
Table 1: Synthesis of Acetophenone (B1666503) Oxime Derivatives
| Reactant | Reagents | Product | Key Observations | Reference |
|---|---|---|---|---|
| Acetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | Acetophenone oxime | Formation of (E) and (Z) isomers. | repec.org |
| 4-Methylacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | 4-Methylacetophenone oxime | Obtained as a solid in good yield. | repec.org |
Condensation Reactions Leading to Chalcones and Related α,β-Unsaturated Ketones
A significant reaction of acetophenones, including this compound, is the Claisen-Schmidt condensation. wikipedia.orgresearchgate.net This base-catalyzed reaction involves the condensation of the ketone with an aromatic aldehyde that lacks α-hydrogens to form a chalcone (B49325), which is an α,β-unsaturated ketone. wikipedia.org The reaction is a type of crossed aldol (B89426) condensation. wikipedia.org
In a typical procedure, this compound would be treated with a suitable aromatic aldehyde in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. The initial aldol adduct readily dehydrates to yield the thermodynamically stable chalcone. These compounds are valuable as intermediates in the synthesis of flavonoids and other biologically active molecules.
Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis
| Ketone | Aldehyde | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 4-Methylacetophenone | 4-Methoxybenzaldehyde | KOH / Ethanol | Chalcone | |
| Acetophenone | 4-Methylbenzaldehyde | CaPSFA | Chalcone | researchgate.net |
Reduction and Oxidation Reactions
The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents used. libretexts.org Catalytic hydrogenation (e.g., with H₂/Ni) or reduction with metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to 1-(3-Isobutoxy-4-methylphenyl)ethanol. ncert.nic.inyoutube.com More vigorous reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions, would lead to the complete deoxygenation of the carbonyl group to form 1-ethyl-3-isobutoxy-4-methylbenzene. libretexts.orgmasterorganicchemistry.com
Conversely, the ketone can undergo oxidation reactions. The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, would convert this compound into the corresponding ester, 3-isobutoxy-4-methylphenyl acetate. ucla.eduorganic-chemistry.orgwikipedia.org In this reaction, the aryl group has a higher migratory aptitude than the methyl group. organic-chemistry.org Additionally, methyl ketones can undergo the haloform reaction when treated with a base and a halogen, which would lead to the formation of a carboxylate and a haloform. ncert.nic.in
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating isobutoxy and methyl groups. libretexts.org The isobutoxy group, being a strong activating group, directs incoming electrophiles to the ortho and para positions relative to itself. The methyl group is a weaker activating group, also directing ortho and para. The acetyl group, however, is a deactivating, meta-directing group. youtube.com
In a disubstituted or polysubstituted benzene (B151609) ring, the position of substitution is generally controlled by the most powerful activating group. masterorganicchemistry.com For this compound, the isobutoxy group at C3 is the strongest activating group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly at the positions ortho and para to the isobutoxy group. The position para to the isobutoxy group (C6) is sterically accessible. The positions ortho to the isobutoxy group are C2 and C4. Since C4 is already substituted with a methyl group, substitution would likely occur at C2 or C6.
Nucleophilic aromatic substitution on this electron-rich aromatic ring is generally not favored unless a strongly electron-withdrawing group is also present, or under harsh reaction conditions.
Modifications and Functionalization of the Isobutoxy Side Chain
The isobutoxy group, an ether linkage, can be cleaved under certain conditions. Demethylation of aryl methyl ethers is a common transformation, and similar principles apply to the dealkylation of the isobutoxy group. orgsyn.org Reagents such as boron tribromide (BBr₃) or strong acids can be used to cleave the ether bond, which would convert the isobutoxy group to a hydroxyl group, yielding 1-(3-hydroxy-4-methylphenyl)ethanone. researchgate.net Selective cleavage of one alkoxy group in the presence of others can sometimes be achieved, for example, using reagents like lithium diphenylphosphide, which is specific for methyl ethers but can be adapted for other alkoxy groups. orgsyn.org
Chemical Transformations of the Methyl Group
The methyl group attached to the aromatic ring can also be functionalized. A common reaction is its oxidation to a carboxylic acid. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize the methyl group to a carboxyl group, which would yield 3-isobutoxy-4-acetylbenzoic acid. youtube.combohrium.com This reaction typically requires forcing conditions and would likely also affect the acetyl methyl group if not controlled. It is also possible to achieve free-radical halogenation at the benzylic position of the methyl group using reagents like N-bromosuccinimide (NBS) under UV irradiation, which would introduce a halogen that can be further displaced or eliminated.
Ring Closure and Heterocyclic Annulation Reactions from Aryl Ethanone (B97240) Precursors
Aryl ethanones, including this compound and its structural analogues, are versatile precursors in the synthesis of a wide array of heterocyclic compounds. The reactivity of the acetyl group, in conjunction with the aromatic ring, allows for various cyclization strategies to construct fused and non-fused heterocyclic systems. These reactions are fundamental in synthetic organic chemistry for the creation of molecules with significant biological and material science applications.
One of the most common strategies involves the initial transformation of the aryl ethanone into a more reactive intermediate, such as a chalcone, which then undergoes cyclization. For instance, chalcones can be synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base. tsijournals.com These resulting chalcones are valuable intermediates that can be cyclized to form a variety of heterocyclic rings. For example, reaction with urea (B33335) or thiourea (B124793) can yield oxazine (B8389632) or thiazine (B8601807) derivatives, respectively, while reaction with hydroxylamine can produce isoxazoles. tsijournals.com
Aryl ethanones can also be precursors for the synthesis of flavones and aurones. The cyclization of alkoxy-substituted aryl, arylalkynyl ketones, which can be derived from the corresponding acetophenones, can lead to these heterocyclic systems. researchgate.net The specific outcome of the cyclization can often be controlled by the choice of reagents and the presence or absence of protecting groups on phenolic functionalities. researchgate.net
Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic structures from simple aryl ethanone precursors. A one-pot, three-component reaction involving a 2-cyanoacetophenone, an aromatic or aliphatic glyoxal, and an organo-base catalyst can lead to the formation of highly substituted dihydrofurofurans and functionalized furans through a cascade of Knoevenagel condensation, Michael addition, and Paal-Knorr cyclization. rsc.org
Radical cyclization presents another powerful method for heterocyclic synthesis from aryl ethanone derivatives. For example, alkynyl aryl ketones containing an ortho-methoxy or ortho-thiopropyl group can undergo radical cyclization with diorganyl diselenides to produce 3-seleno-substituted chromones and thiochromones. rsc.org This method demonstrates the utility of aryl ethanones in constructing selenium-containing heterocyclic scaffolds.
Photocatalysis has also emerged as a valuable tool for initiating cyclization reactions. Aryl 1-haloalk-5-ynyl ketones can undergo a metal-free, photoredox-mediated cascade cyclization to form cyclopenta[b]naphthalene derivatives. acs.org This transformation proceeds through a radical cascade process initiated by visible light.
The Robinson annulation is a classic ring-forming reaction that can utilize aryl ketones to construct six-membered rings. This method involves a Michael addition of a ketone enolate to a vinyl ketone, followed by an intramolecular aldol condensation to form a cyclohexenone ring system. wikipedia.org
The following tables summarize some of the key ring closure and heterocyclic annulation reactions involving aryl ethanone precursors.
Table 1: Synthesis of Heterocycles from Chalcone Derivatives of Acetophenones
| Starting Acetophenone | Aldehyde | Intermediate | Cyclizing Reagent | Heterocyclic Product | Reference |
| Acetophenone | Benzaldehyde | Chalcone | Urea | Oxazine derivative | tsijournals.com |
| Acetophenone | Benzaldehyde | Chalcone | Thiourea | Thiazine derivative | tsijournals.com |
| Acetophenone | Benzaldehyde | Chalcone | Hydroxylamine | Isoxazole derivative | tsijournals.com |
Table 2: Cyclization of Substituted Aryl Alkynyl Ketones
| Aryl Ethanone Precursor | Reaction Type | Key Reagents | Heterocyclic Product | Reference |
| Alkoxy-substituted acetophenones | Acylation and Cyclization | Phenylpropioloyl chlorides, K₂CO₃/acetone | Aurones | researchgate.net |
| Alkoxy-substituted acetophenones | Acylation, Silylation, and Cyclization | Phenylpropioloyl chlorides, t-butyldimethylsilyl ether protection, 18-crown-6/KF | Aurones and Flavones | researchgate.net |
| ortho-Methoxy or ortho-Thiopropyl aryl alkynyl ketones | Radical Cyclization | Diorganyl diselenides, Oxone® | 3-Seleno-substituted chromones and thiochromones | rsc.org |
Table 3: Multicomponent and Cascade Reactions of Aryl Ethanones
| Aryl Ethanone Derivative | Other Reactants | Catalyst/Reagents | Reaction Type | Heterocyclic Product | Reference |
| 2-Cyanoacetophenone | Aromatic/aliphatic glyoxal | Triethylamine | One-pot three-component | Dihydrofurofurans and Furans | rsc.org |
| Aryl 1-haloalk-5-ynyl ketones | - | Eosin Y, EtNMe₂ | Photocatalytic cascade cyclization | Cyclopenta[b]naphthalene derivatives | acs.org |
Therefore, it is not possible to provide a detailed, evidence-based article on the specific derivatization strategies for this compound as requested. General synthetic methodologies for the target heterocyclic systems exist, but their application to this compound has not been documented in the reviewed sources.
Derivatization Strategies and Scaffold Diversification of 1 3 Isobutoxy 4 Methylphenyl Ethanone Analogues
Strategies for Incorporating Diverse Pharmacophoric Elements into 1-(3-Isobutoxy-4-methylphenyl)ethanone Analogues
The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry to explore and optimize the biological activities of this class of compounds. By introducing a variety of pharmacophoric elements, researchers can modulate the physicochemical properties, target-binding interactions, and pharmacokinetic profiles of the parent molecule. These modifications are guided by an understanding of structure-activity relationships (SAR) and the principles of rational drug design. The primary sites for derivatization on the this compound core are the acetyl group and the aromatic ring.
A fundamental strategy for diversifying the scaffold involves the chemical manipulation of the acetyl group. The methyl ketone moiety is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the introduction of various pharmacophoric features. These features can include hydrogen bond donors and acceptors, charged groups, and hydrophobic moieties, all of which can influence the compound's interaction with biological targets.
Another major avenue for derivatization is the modification of the phenyl ring. While the existing 3-isobutoxy and 4-methyl substituents are important for the core pharmacophore of certain active compounds, further substitution or alteration of the aromatic ring can lead to analogues with improved properties. This can involve the introduction of additional substituents or the complete bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems.
The incorporation of heterocyclic rings is a particularly powerful strategy for scaffold diversification. Heterocycles are prevalent in a vast number of pharmaceuticals due to their ability to engage in a wide array of interactions, including hydrogen bonding, and to serve as rigid scaffolds that can orient other functional groups in a specific three-dimensional arrangement. The synthesis of heterocyclic derivatives from acetophenone (B1666503) precursors is a well-established area of organic chemistry, offering numerous reliable methods for creating diverse libraries of compounds.
Common strategies for incorporating heterocyclic pharmacophores starting from an acetophenone core include:
Condensation Reactions: The acetyl group can readily undergo condensation with various reagents to form heterocyclic systems. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles.
Cyclization of Intermediates: The acetophenone can be first converted into a more complex intermediate, such as a chalcone (B49325) or a β-ketoester, which then undergoes cyclization to form a variety of heterocyclic rings.
Multicomponent Reactions: These reactions, such as the Gewald reaction, allow for the one-pot synthesis of highly substituted heterocycles from simple starting materials, including the parent ketone.
These derivatization strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new analogues with enhanced biological activity and improved drug-like properties.
Interactive Table of Derivatization Strategies
| Derivatization Site | Reaction Type | Pharmacophoric Element Introduced | Potential Intermediate |
| Acetyl Group | Claisen Condensation | β-Ketoester | Not Applicable |
| Acetyl Group | Gewald Reaction | 2-Aminothiophene | α-Cyanoester |
| Acetyl Group | Chalcone Formation followed by Cyclization | Pyrazole | Chalcone |
| Phenyl Ring | Thorpe-Ziegler Reaction | Cyclic Ketone | Dinitrile |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Critical Structural Features for Biological Activity
The biological activity of a compound is intrinsically linked to its structural features. For analogs of 1-(3-Isobutoxy-4-methylphenyl)ethanone, several key structural components are considered critical for molecular recognition and biological effect. These typically include:
The Phenyl Ring : This aromatic core serves as a scaffold, positioning the other functional groups in a specific spatial orientation for interaction with a biological target.
The Acetyl Group (-C(O)CH₃) : The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a receptor's binding pocket.
The Isobutoxy Group (-OCH₂(CH(CH₃)₂)) : This lipophilic group can engage in hydrophobic interactions, contributing to binding affinity. Its size and branching affect how it fits into hydrophobic pockets of a target protein.
The Methyl Group (-CH₃) : The methyl group at the 4-position of the phenyl ring can also influence binding through hydrophobic interactions and by affecting the electronic properties of the aromatic ring.
SAR studies on related molecules, such as various xenoestrogens, have highlighted that a phenolic hydroxyl group (mimicking the 3-OH of estradiol) is a significant requirement for estrogen receptor binding, acting as both a hydrogen bond donor and acceptor. nih.gov Similarly, the presence and positioning of hydrophobic groups are critical for activity. nih.gov For a compound like this compound, the ether oxygen of the isobutoxy group and the carbonyl oxygen of the ethanone (B97240) moiety would be key hydrogen bond acceptors.
Impact of Substituent Variation (Electronic, Steric, Lipophilic) on Activity Profiles
Systematic variation of the substituents on the phenyl ring of acetophenone (B1666503) derivatives allows for the probing of the electronic, steric, and lipophilic requirements of the target's binding site.
Electronic Effects : The electronic nature of substituents on the phenyl ring can modulate the reactivity and interaction capabilities of the molecule. Electron-donating groups, like the isobutoxy and methyl groups, increase the electron density of the aromatic ring. This can influence the strength of hydrogen bonds formed by the acetyl group.
Steric Effects : The size and shape of substituents are critical. Replacing the isobutoxy group with smaller (e.g., methoxy) or larger (e.g., benzyloxy) alkoxy groups would directly impact the steric fit within a receptor pocket. In studies of 1,3,4-oxadiazol-2-one derivatives, steric fields were found to contribute significantly to the activity, accounting for 54.1% of the CoMFA model's field contribution. nih.gov
Table 1: Hypothetical Impact of Substituent Variation on Biological Activity
| R1 (Position 3) | R2 (Position 4) | Electronic Effect | Steric Bulk | Lipophilicity | Predicted Activity Change |
|---|---|---|---|---|---|
| -OCH(CH₃)₂ | -CH₃ | Electron-donating | High | High | Baseline |
| -OCH₃ | -CH₃ | Electron-donating | Low | Moderate | Potentially decreased (less optimal hydrophobic interaction) |
| -OH | -CH₃ | Electron-donating | Low | Low | Potentially altered (H-bond donor introduced) |
| -OCH(CH₃)₂ | -H | Electron-donating | High | High | Potentially decreased (loss of hydrophobic interaction) |
Conformational Requirements for Ligand-Target Interactions
The three-dimensional arrangement of a molecule, or its conformation, is paramount for effective binding to a biological target. The isobutoxy group has rotational freedom, allowing it to adopt various conformations. The preferred conformation for binding will be the one that maximizes favorable interactions (e.g., hydrophobic, van der Waals) within the receptor's binding site. Molecular modeling techniques are often employed to determine the likely bioactive conformation. For some ligands, a rigid ring structure is favored for binding as it reduces the entropic penalty upon binding. nih.gov In the case of this compound, the flexibility of the isobutoxy chain allows it to adapt to the shape of a hydrophobic pocket.
Development of Predictive QSAR Models for Activity Prediction
QSAR models mathematically correlate the structural or property descriptors of a set of compounds with their biological activities. These models are valuable for predicting the activity of newly designed molecules.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. They align a series of molecules and calculate steric and electrostatic fields around them. These fields are then used as independent variables in a partial least squares (PLS) regression to build a predictive model.
For a series of analogs of this compound, a 3D-QSAR study would involve:
Building a dataset of structurally related molecules with measured biological activities.
Aligning the molecules based on a common scaffold, such as the phenyl ethanone core.
Calculating molecular fields (e.g., steric, electrostatic, hydrophobic).
Generating a QSAR model using statistical methods like PLS.
In a CoMSIA study on 1,3,4-oxadiazol-2-one derivatives, the model considered electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov A similar approach for acetophenone analogs would reveal the key field contributions for their specific biological target.
The reliability of a QSAR model must be rigorously assessed through statistical validation. nih.govnih.gov Key statistical parameters include:
Coefficient of determination (R²) : A measure of the goodness of fit for the training set. Values closer to 1.0 indicate a better fit.
Leave-one-out cross-validated correlation coefficient (Q² or R²cv) : A measure of the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a predictive model. researchgate.netnih.gov
External validation (R²pred) : The model's predictive power is tested on an external set of compounds not used in model generation. This is the most crucial test of a model's utility.
Table 2: Example Statistical Validation Parameters from a 3D-QSAR Study
| Model | Q² (Cross-validation) | R² (Non-cross-validation) | SEE (Standard Error of Estimate) | F-value | r²_pred (External Validation) | Reference |
|---|---|---|---|---|---|---|
| CoMFA | 0.505 | 0.935 | 0.195 | 138.934 | 0.914 | rsc.org |
| CoMSIA | 0.544 | 0.970 | 0.136 | 212.137 | 0.850 | rsc.org |
These values, taken from studies on different compound classes, illustrate the statistical benchmarks used to validate QSAR models. researchgate.netrsc.org
Identification of Key Pharmacophore Models for Designed Bioactivity
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
For a series of active analogs related to this compound, a pharmacophore model could be generated. Based on its structure, a hypothetical pharmacophore might include:
One hydrogen bond acceptor (the carbonyl oxygen).
One hydrophobic/lipophilic center (the isobutoxy group).
One aromatic ring feature.
Pharmacophore models derived from active ligands are invaluable for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel molecules with improved activity. For example, a pharmacophore model for FAAH antagonists was developed featuring two hydrogen bond acceptor units, a hydrophobic part, and one aromatic ring. nih.gov Similarly, understanding the key features of this compound analogs can lead to the development of a predictive pharmacophore for their specific target. nih.gov
In Vitro Biological Activity of 1 3 Isobutoxy 4 Methylphenyl Ethanone Derivatives and Analogues
Anticancer and Cytotoxic Activities in Cell Lines
Derivatives related to the 1-(3-Isobutoxy-4-methylphenyl)ethanone structure have demonstrated notable activity against a range of human cancer cell lines. These studies are crucial in the initial phases of anticancer drug discovery.
Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HT-29, DU-145, C6, SH-SY5Y)
Synthetic analogues have shown significant cytotoxic effects, inhibiting the growth of various human tumor cells. For instance, a series of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives, which share structural motifs with the core compound, exhibited high antitumoral activities. nih.gov These compounds were particularly effective against colon cancer cells (HT-29) and also showed significant cytotoxicity against breast (MCF-7), lung (NCI-460), melanoma (UACC-62), renal (786-O), ovarian (OVCAR-03), and prostate (PC-3) cancer cell lines, with some compounds displaying IC₅₀ values as low as 2.3 µM. nih.gov
Similarly, other classes of related compounds, such as 1,3,4-thiadiazolium mesoionic compounds, have proven to be highly cytotoxic to human melanoma cell lines. nih.gov Triphenyltin(IV) carboxylates, derived from non-steroidal anti-inflammatory drugs, were found to be exceptionally active against several breast carcinoma cells, including MCF-7, with IC₅₀ concentrations in the nanomolar range (0.076–0.200 µM), far exceeding the activity of the reference drug cisplatin (B142131) in some cases. nih.gov
Nature-inspired synthetic anthraquinone (B42736) derivatives have also been tested against colon, prostate, and liver cancer cell lines, with most of the compounds exhibiting anticancer effects. nih.gov One particular derivative, 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione, showed high cytotoxicity against PC3 prostate cancer cells with an IC₅₀ value of 4.65 µM. nih.gov
Table 1: Cytotoxic Activity of Selected Analogues Against Human Cancer Cell Lines
Mechanisms of Cytotoxicity
Understanding the mechanism by which a compound induces cell death is vital. The liver is a primary site for the metabolism of foreign compounds, some of which can be converted into reactive metabolites that cause cytotoxicity. ku.edu Research into the mechanisms of action for derivatives related to this compound has pointed towards several cellular processes.
For example, studies on certain anthraquinone derivatives revealed that they can induce apoptosis (programmed cell death) through the activation of caspases. nih.gov One such compound was shown to enhance the production of PARP and caspase-3, key proteins in the apoptotic pathway. nih.gov Furthermore, it was observed to trap cancer cells in the G2/M phase of the cell cycle and to induce autophagy, another form of cell death. nih.gov In the case of highly active triphenyltin(IV) complexes, their antiproliferative effects were linked to a significant reduction in nitric oxide (NO) production, resulting from the downregulation of the nitric oxide synthase (iNOS) enzyme expression. nih.gov The cytotoxic effects of 1,3,4-thiadiazolium mesoionic compounds on human melanoma cells were also shown to be accompanied by an antiproliferative effect at both cytotoxic and non-cytotoxic doses. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes. mdpi.com Various heterocyclic derivatives and analogues, such as those containing thiazole (B1198619), 1,3,4-oxadiazole (B1194373), and 1,3,4-thiadiazole (B1197879) rings, have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi. mersin.edu.trnih.gov
Spectrum of Activity Against Pathogens
Derivatives have been tested against a wide array of pathogens. For instance, new 4-methylthiazole-(benz)azole derivatives were screened against eight bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as three fungal strains. mersin.edu.tr Similarly, a broad panel of microorganisms, including 10 strains of Gram-positive bacteria, 7 strains of Gram-negative bacteria, and 3 yeasts of the Candida species, were used to test the antimicrobial potential of newly synthesized 1,3-thiazolidin-4-one derivatives. researchgate.net
Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety exhibited moderate-to-excellent antibacterial activities against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae, and antifungal activities against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Acetophenone (B1666503) derivatives have also been evaluated against Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus, and Gram-negative organisms such as Salmonella typhi. researchgate.net
Evaluation of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a key metric in antimicrobial testing, defining the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov The evaluation of MICs for various derivatives has provided quantitative data on their potency.
For a series of phenylthiazole derivatives, EC₅₀ values (a measure related to MIC) were determined. Compound 5k showed remarkable antibacterial activity against R. solanacearum with an EC₅₀ of 2.23 μg/mL, while compound 5b displayed excellent antifungal activity against S. sclerotiorum with an EC₅₀ of 0.51 μg/mL. mdpi.com In another study, some 1,3-thiazolidin-4-one derivatives showed a bactericidal effect against Micrococcus luteus with an MIC of 62.5 µg/mL. researchgate.net New norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring demonstrated excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA) with MICs ranging from 0.25 to 2 µg/mL. mdpi.com
Table 2: Antimicrobial Activity of Selected Analogues
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.govarxiv.org The search for novel anti-inflammatory drugs is ongoing, and derivatives of heterocyclic compounds are a promising area of investigation. itmedicalteam.pl
In vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators and enzymes. For example, a set of novel 1,3-disubstituted-2-thiohydantoin analogues were assessed for their ability to prevent nitric oxide (NO) production in murine leukemia cells (RAW264.7). nih.gov One compound from this series demonstrated a significant, dose-dependent inhibitory effect on the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Similarly, 1-methylhydantoin (B147300) cinnamoyl imides were shown to significantly inhibit the release of NO and reduce the secretion of TNF-α and IL-1β in LPS-stimulated RAW264.7 cells. mdpi.com
The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. New thiazole derivatives were evaluated for their in vitro inhibitory potential against COX-1, COX-2, and 5-LOX enzymes, with all tested compounds proving to be potent inhibitors of COX-2. researchgate.net In silico molecular docking studies have also been used to suggest that certain phytochemicals have possible COX-2 inhibitory activity, reinforcing the potential of these scaffolds. arxiv.org
Table 3: In Vitro Anti-inflammatory Activity of Selected Analogues
Antioxidant Potential
The capacity of a chemical compound to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical measure of its antioxidant potential. nih.gov This activity is often evaluated through various in vitro assays that measure a compound's ability to scavenge free radicals or to reduce oxidized species.
Radical Scavenging Assays (e.g., DPPH, ABTS)
Radical scavenging assays are fundamental in the preliminary assessment of antioxidant capacity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used methods. mdpi.com
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. nih.gov The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which becomes decolorized in the presence of hydrogen-donating antioxidants. mdpi.comnih.gov The degree of discoloration is proportional to the antioxidant's concentration and potency. These assays are valued for their simplicity and the small quantities of sample required. e3s-conferences.org
Studies on phenethyl trifluoroacetate (B77799) esters, which are lipophilic derivatives of phenolic compounds, have demonstrated their radical scavenging capabilities. The antioxidant effect of these esters was found to be directly correlated with the degree of hydroxylation of the phenyl ring. nih.gov Phenolic derivatives and their corresponding esters with higher numbers of hydroxyl groups showed good antioxidant capacity in both ABTS and DPPH assays. nih.gov
Table 1: Antioxidant Activity of Phenolic Derivatives
| Compound Type | Assay | Activity |
|---|---|---|
| Phenolic derivatives | ABTS | Good antioxidant capacity |
| Phenolic derivatives | DPPH | Good antioxidant capacity |
| Phenethyl alcohol | ABTS | Very low antiradical activity |
| Phenethyl trifluoroacetate ester | ABTS | Very low antiradical activity |
Data derived from studies on phenethyl trifluoroacetate esters, which showed that antioxidant effects were dependent on the hydroxylation of the phenyl ring. nih.gov
Total Antioxidant Capacity
Total antioxidant capacity (TAC) provides a broader measure of the antioxidant potential of a compound or extract. Assays such as the Ferric Reducing Antioxidant Power (FRAP) and the phosphomolybdenum method are employed for this purpose. The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. e3s-conferences.org The phosphomolybdate assay, similarly, evaluates the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex.
While these methods are standard for determining total antioxidant capacity, specific studies detailing the TAC of this compound derivatives using these assays were not prominent in the reviewed literature.
Enzyme Inhibition Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery. Derivatives and analogues of this compound have been investigated for their inhibitory effects on several key enzymes involved in inflammation and metabolic disorders.
Cyclooxygenase (COX) Isozyme Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are key mediators of inflammation. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory responses. nih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The development of selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects. aalto.fi
Various heterocyclic compounds with diaryl substituents have been explored as selective COX-2 inhibitors. nih.gov For instance, certain novel 2-thio-diarylimidazole derivatives have shown significant inhibitory activity against the COX-2 isozyme. nih.gov Similarly, analogs of 4-O-methylhonokiol, particularly carbamate (B1207046) derivatives, demonstrated more potent in vitro inhibitory activity against COX-2 than the selective inhibitor celecoxib. researchgate.net
Table 2: In Vitro COX Inhibition by Various Derivative Classes
| Derivative Class | Target Enzyme | Inhibition |
|---|---|---|
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | COX-2 | 88.5% at 10 µM |
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | COX-1 | 60.9% at 10 µM |
| 4-O-methylhonokiol analog (carbamate) | COX-2 | IC₅₀: <0.062 µM |
| Isoxazole derivative | COX-2 | IC₅₀: 0.95 µM |
Data compiled from studies on various heterocyclic and natural product-derived compounds. nih.govaalto.firesearchgate.net
Aldose Reductase and α-Glucosidase Inhibition for Metabolic Disorder Research
Inhibition of enzymes involved in carbohydrate metabolism and diabetic complications is a key strategy for managing metabolic disorders like type 2 diabetes mellitus.
Aldose Reductase (AR) is a crucial enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibiting AR can help prevent such complications. researchgate.net Novel 1,3,4-thiadiazole derivatives have been developed that show potent AR inhibition, with some compounds exhibiting significantly lower IC₅₀ values (20.16 ± 1.07 nM to 175.40 ± 6.97 nM) than the reference inhibitor epalrestat (B1671369) (IC₅₀: 265.00 ± 2.26 nM). nih.gov
α-Glucosidase is a key enzyme for digesting carbohydrates. nih.gov Its inhibition delays glucose absorption and helps control postprandial hyperglycemia. nih.govnih.gov A variety of derivative classes have shown potent α-glucosidase inhibitory activity. For example, certain thiazolidine-2,4-dione and rhodanine (B49660) derivatives exhibited strong inhibition with IC₅₀ values as low as 5.44 ± 0.13 μM, far more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). nih.gov Similarly, some 1,2-benzothiazine-N-arylacetamide derivatives were identified as potent α-glucosidase inhibitors, with an IC₅₀ value of 18.25 µM for the most active compound. mdpi.com
Table 3: Inhibition of Aldose Reductase and α-Glucosidase by Novel Derivatives
| Derivative Class | Target Enzyme | IC₅₀ Values | Reference Drug/IC₅₀ |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | Aldose Reductase | 20.16 ± 1.07 to 175.40 ± 6.97 nM | Epalrestat / 265.00 ± 2.26 nM |
| Thiazolidine-2,4-dione/rhodanine derivatives | α-Glucosidase | 5.44 ± 0.13 to 50.45 ± 0.39 µM | Acarbose / 817.38 ± 6.27 µM |
| 1,2-Benzothiazine-N-arylacetamide derivatives | α-Glucosidase | 18.25 to 35.14 µM | Acarbose / 58.8 µM |
| Flavonoids (from Zingiber zerumbet) | α-Glucosidase | 35.60 ± 0.843 to 45.84 ± 0.356 µM | Not specified |
Data compiled from studies on various heterocyclic derivatives targeting enzymes in metabolic disorders. researchgate.netnih.govnih.govmdpi.com
Trypanothione (B104310) Synthetase Inhibition for Antiparasitic Applications
Trypanothione synthetase is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African trypanosomiasis. It is therefore a key target for the development of new antiparasitic drugs. However, based on the reviewed scientific literature, there is currently no available in vitro data concerning the inhibition of trypanothione synthetase by derivatives or analogues of this compound.
Plasmepsin Inhibition for Antimalarial Researchthieme-connect.com
There is no available research detailing the activity of this compound as an inhibitor of plasmepsins, a class of aspartic proteases in Plasmodium falciparum that are crucial for the parasite's life cycle. Studies on other acetophenone derivatives have indicated potential antimalarial properties, but these have not been linked to a plasmepsin inhibition mechanism or to the specific compound . thieme-connect.comresearchgate.netresearchgate.netchemrxiv.orgrsc.org The exploration of novel scaffolds for antimalarial drugs is an active area of research, but the inhibitory profile of this particular ethanone (B97240) derivative against plasmepsin remains uninvestigated in published literature.
Mechanistic Elucidation and Molecular Target Identification for 1 3 Isobutoxy 4 Methylphenyl Ethanone Analogues
Investigation of Biochemical Pathways Influenced by Compound Activity
The biological activity of acetophenone (B1666503) derivatives, including those with alkoxy and alkyl substitutions similar to 1-(3-Isobutoxy-4-methylphenyl)ethanone, is often linked to their ability to modulate key biochemical pathways. Research into this class of compounds suggests potential involvement in several critical cellular processes.
One of the primary pathways influenced by acetophenone analogues is related to metabolic regulation. Studies have shown that certain acetophenone derivatives are effective inhibitors of enzymes such as α-glycosidase, which is involved in carbohydrate metabolism. By inhibiting such enzymes, these compounds can influence glucose homeostasis pathways.
Furthermore, evidence suggests that acetophenone derivatives can impact inflammatory signaling pathways. Some analogues have demonstrated the ability to suppress the expression of pro-inflammatory cytokines. This is potentially mediated through the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response.
Another significant area of investigation is the role of these compounds in oxidative stress pathways. Some acetophenone derivatives act as potent inhibitors of reactive oxygen species (ROS) production. This activity is crucial for mitigating cellular damage caused by oxidative stress, a common factor in numerous pathological conditions.
The structural features of this compound, specifically the isobutoxy and methyl groups on the phenyl ring, are believed to play a crucial role in its interaction with these biochemical pathways. The lipophilicity and electronic properties conferred by these substituents can enhance the compound's ability to cross cellular membranes and interact with intracellular targets.
Identification and Validation of Specific Protein and Enzyme Targets
The identification of specific protein and enzyme targets is a critical step in elucidating the mechanism of action of any bioactive compound. For analogues of this compound, research has pointed to several potential molecular targets.
Enzyme Inhibition:
A significant body of work has focused on the inhibitory effects of acetophenone derivatives on various enzymes. For instance, studies have demonstrated that these compounds can inhibit the activity of:
α-Glucosidase: An enzyme involved in the breakdown of complex carbohydrates into glucose.
Carbonic Anhydrases (hCA I and II): Enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. researchgate.net
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. researchgate.net
Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis. researchgate.net
Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in the fatty acid biosynthesis pathway of mycobacteria. nih.gov
The inhibitory potential of various acetophenone derivatives against these enzymes is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values. Molecular docking studies further support these findings by predicting the binding modes of these compounds within the active sites of the target enzymes. researchgate.netnih.gov
Fungal Protein Targets:
In the context of antifungal activity, acetophenone derivatives are thought to interact with essential fungal proteins. Molecular docking simulations have suggested that these compounds can bind to and potentially inhibit the function of enzymes crucial for fungal survival, such as those involved in cell wall synthesis (e.g., UDP-N-acetylglucosamine pyrophosphorylase) and ergosterol (B1671047) biosynthesis (e.g., fungal cytochrome P450).
The table below summarizes the inhibitory activities of some acetophenone derivatives against various enzyme targets, providing a predictive framework for the potential targets of this compound.
| Compound Class | Target Enzyme | IC50 / Ki Values | Reference |
| Acetophenone Derivatives | α-Glycosidase | Ki: 167.98 - 304.36 µM | researchgate.net |
| Acetophenone Derivatives | Carbonic Anhydrase I (hCA I) | Ki: 555.76 - 1043.66 µM | researchgate.net |
| Acetophenone Derivatives | Carbonic Anhydrase II (hCA II) | Ki: 598.63 - 945.76 µM | researchgate.net |
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | Ki: 71.34 - 143.75 µM | researchgate.net |
| Acetophenone Derivatives | Tyrosinase | IC50: 73.65 - 101.13 µM | researchgate.net |
| Acetophenone-1,2,3-Triazoles | Enoyl-Acyl Carrier Protein Reductase (InhA) | IC50: 0.002 - 0.084 µM | nih.gov |
Cellular Assays for Mechanism of Action Studies
To understand how compounds like this compound affect cellular function, a variety of in vitro cellular assays are employed. These assays provide valuable data on the compound's biological effects and help to elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assays: A fundamental aspect of characterizing a new compound is to determine its effect on cell viability. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, Neutral Red Uptake (NRU) assay, and lactate (B86563) dehydrogenase (LDH) release assay are commonly used. These assays measure metabolic activity, lysosomal integrity, and membrane integrity, respectively, to assess the cytotoxic potential of the compound on various cell lines.
Anti-inflammatory Activity Assays: To investigate the anti-inflammatory properties of acetophenone analogues, researchers often use cell-based models of inflammation. For example, lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are a common model. In these assays, the ability of the compound to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is measured.
Antimicrobial Susceptibility Testing: The antimicrobial activity of acetophenone derivatives is typically evaluated using standard methods such as the broth microdilution or disk diffusion assays. These methods determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic bacteria and fungi.
Enzyme Activity Assays in Cell Lysates: To confirm that a compound inhibits a specific enzyme within a cellular context, enzyme activity assays can be performed on lysates from treated cells. For instance, the activity of acetylcholinesterase or carbonic anhydrase can be measured in cell extracts after exposure to the test compound.
The following table provides examples of cellular assays used to evaluate the biological activities of acetophenone derivatives.
| Assay Type | Cell Line / Organism | Measured Parameter | Biological Activity |
| Cytotoxicity | Various Cancer Cell Lines | Cell Viability (MTT) | Anticancer |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Anti-inflammatory |
| Antimicrobial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Antibacterial |
| Antifungal | Candida albicans, Aspergillus niger | Minimum Inhibitory Concentration (MIC) | Antifungal |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
The rational design of new analogues is a critical step in optimizing a lead compound. For 1-(3-Isobutoxy-4-methylphenyl)ethanone, future synthetic efforts should focus on systematic structural modifications to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies on related acetophenone (B1666503) and benzoyl derivatives have demonstrated that modifications to the aromatic ring and associated functional groups can significantly impact activity. nih.govnih.gov
Key strategies would involve:
Modification of the Isobutoxy Group: Altering the length and branching of the alkoxy chain could modulate the compound's lipophilicity and, consequently, its membrane permeability and interaction with biological targets. cymitquimica.com
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, or additional alkyl/alkoxy groups) at other positions on the phenyl ring could influence electronic properties and steric interactions within a target's binding site.
Alteration of the Acetyl Group: The ketone moiety is a prime site for derivatization. It can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for forming larger, more complex structures such as thiazoles or quinoxalines. mdpi.comresearchgate.net
These synthetic explorations aim to build a library of analogues for comprehensive screening. The insights gained from SAR studies are essential for identifying compounds with improved therapeutic profiles. nih.gov
Table 1: Hypothetical Analogues of this compound and Design Rationale
| Analogue Name | Modification | Rationale |
|---|---|---|
| 1-(3-Isopropoxy-4-methylphenyl)ethanone | Isobutoxy to Isopropoxy | Investigate the effect of alkyl chain length on lipophilicity and binding affinity. |
| 1-(5-Bromo-3-isobutoxy-4-methylphenyl)ethanone | Bromination of the phenyl ring | Introduce a halogen to alter electronic properties and potentially form halogen bonds with the target. |
| 1-(3-Isobutoxy-4-methylphenyl)ethanol | Reduction of acetyl group | Explore the importance of the carbonyl group for activity; the resulting alcohol could act as a hydrogen bond donor. |
Exploration of Additional Biological Activities and Therapeutic Applications
While the specific biological profile of this compound is not extensively documented, its core acetophenone structure is present in molecules with a wide range of pharmacological activities. nih.gov Derivatives of similar scaffolds have been investigated as enzyme inhibitors, anticancer agents, and antimicrobials. nih.govmdpi.com For instance, certain nitrocatechol-based acetophenones act as potent and selective inhibitors of catechol-O-methyltransferase (COMT). nih.gov Thiazole (B1198619) derivatives synthesized from acetophenone precursors have shown significant antiproliferative activity against breast cancer cell lines by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com
Future research should involve broad-spectrum screening of this compound and its newly synthesized analogues against a diverse panel of biological targets, including:
Kinase Panels: To identify potential anticancer activity.
G-Protein Coupled Receptors (GPCRs): A major class of drug targets.
Enzyme Assays: Targeting enzymes like COMT, myeloperoxidase, or others relevant to metabolic or inflammatory diseases. nih.govnih.gov
Antimicrobial Screens: To test for activity against pathogenic bacteria and fungi.
This systematic approach could uncover entirely new therapeutic applications for this class of compounds.
Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Photochemistry)
Modern synthetic methodologies can significantly accelerate the synthesis and purification of chemical libraries. The integration of advanced technologies like flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. thieme-connect.denih.gov
For the synthesis of this compound analogues, flow chemistry could be particularly useful for:
Multi-step Syntheses: Telescoping multiple reaction steps into a single continuous process, reducing manual handling and purification time. thieme-connect.de
Hazardous Reactions: Performing reactions that are difficult to control in batch, such as nitrations or organometallic additions, under safer, well-defined conditions.
Photochemical Transformations: Utilizing photochemistry within a flow reactor to access unique chemical reactivity, such as C-H functionalization or cycloadditions, to create novel molecular scaffolds.
Adopting these technologies would enable the rapid and efficient generation of a diverse set of derivatives for biological evaluation. nih.gov
Further Refinement of Computational Models for Rational Drug Design
In silico methods are indispensable in modern drug discovery for predicting the properties of novel compounds and guiding synthetic efforts. nih.gov Computational models can be developed and refined to predict the biological activity and pharmacokinetic (ADMET) properties of this compound analogues before they are synthesized. nih.govmdpi.com
Future computational work should focus on:
Molecular Docking: If a biological target is identified, docking studies can predict the binding modes and affinities of designed analogues, helping to prioritize the most promising candidates for synthesis. nih.govresearchgate.net
Pharmacophore Modeling: Constructing a pharmacophore model based on a known active compound can guide the design of new molecules with similar key features required for biological activity.
ADMET Prediction: In silico tools can estimate properties like solubility, permeability, metabolic stability, and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles. mdpi.com
Refining these computational models with experimental data from synthesized compounds will create a powerful feedback loop, enhancing the predictive accuracy and accelerating the discovery of optimized leads.
Table 2: Example of a Hypothetical In Silico Screening of Designed Analogues
| Analogue ID | Target | Predicted Docking Score (kcal/mol) | Predicted logP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations |
|---|---|---|---|---|---|
| Analogue-001 | VEGFR-2 | -7.8 | 3.5 | -4.2 | 0 |
| Analogue-002 | COMT | -8.5 | 3.2 | -3.9 | 0 |
| Analogue-003 | VEGFR-2 | -6.9 | 2.8 | -3.5 | 0 |
Addressing Unexplored Reactivity and Derivatization Possibilities
The chemical structure of this compound holds untapped potential for novel chemical transformations. Beyond the standard modifications, future research should explore less common reactions to create unique and diverse molecular architectures.
Potential areas for exploration include:
C-H Activation: Direct functionalization of the methyl group or aromatic C-H bonds to introduce new substituents without the need for pre-functionalized starting materials.
Reactions at the Carbonyl Group: Moving beyond simple reductions to explore reactions like the Mannich reaction, Wittig reaction, or multicomponent reactions to build significant molecular complexity.
Isobutoxy Group Modification: Exploring ether cleavage followed by re-alkylation with more complex or functionalized groups.
Heterocycle Formation: Using the acetyl group as a key building block for the synthesis of various five- or six-membered heterocycles, which are privileged structures in medicinal chemistry. cymitquimica.commdpi.com
Table 3: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents | Expected Product Type |
|---|---|---|
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Phenylacetamide derivative |
| Robinson Annulation | Methyl vinyl ketone | Cyclohexenone-fused ring system |
| Gewald Reaction | Cyanoacetamide, Sulfur | Aminothiophene derivative |
Interdisciplinary Collaboration for Comprehensive Chemical Biology Studies
The successful translation of a chemical scaffold from a laboratory curiosity to a potential therapeutic requires a multifaceted, collaborative approach. The comprehensive evaluation of this compound and its analogues will necessitate close interaction between experts from various fields. medihealthpedia.com
Synthetic Organic Chemists will design and create the novel compounds. nih.gov
Computational Chemists will build and refine predictive models to guide synthesis. nih.gov
Pharmacologists and Biologists will perform the in vitro and in vivo screening to determine biological activity and mechanism of action. nih.gov
Structural Biologists can solve co-crystal structures of active compounds with their targets, providing crucial insights for the next round of rational design.
Such an integrated, interdisciplinary effort is essential to fully characterize the structure-activity relationships, identify mechanisms of action, and ultimately assess the true therapeutic potential of this promising chemical series.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
